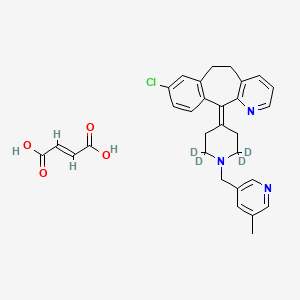

Pracinostat-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pracinostat is a novel HDAC inhibitor with improved in vivo properties compared to other HDAC inhibitors currently in clinical trials . It is a potent and effective anti-tumor drug with potential as an oral therapy for a variety of human hematological and solid tumors .

Molecular Structure Analysis

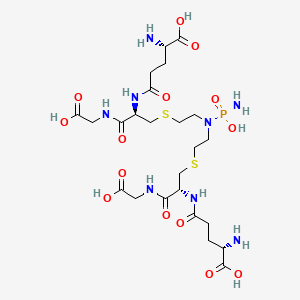

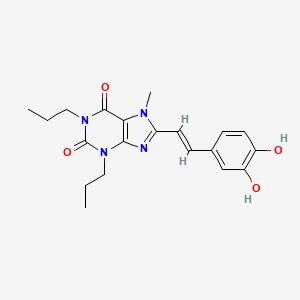

Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .Chemical Reactions Analysis

Pracinostat has been shown to inhibit JAK-signal transducer and activator of transcription (STAT) signaling in AML cells with JAK2 V617F mutations . It also diminishes FLT3 signaling, particularly in FLT3-ITD (internal tandem duplication) cell lines .Physical And Chemical Properties Analysis

Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .Aplicaciones Científicas De Investigación

Pracinostat-d7 is a useful tool for researchers in a variety of disciplines. It has been used as an inhibitor of protein synthesis, which can be useful for studying the effects of protein inhibition on cellular processes. It has also been used to synthesize other compounds, such as peptides and carbohydrates, which can be useful in drug development and other research projects. Additionally, this compound can be used to study the effects of small molecule inhibitors on gene expression.

Mecanismo De Acción

Target of Action

Pracinostat-d7, like its parent compound Pracinostat, is a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . They are potential targets for tumor treatment .

Mode of Action

this compound inhibits HDAC activity, which results in the accumulation of acetyl groups on the histone lysine residues . This leads to an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .

Biochemical Pathways

this compound affects multiple biochemical pathways. It increases the expression of TIMP3 and decreases the expression of MMP2, MMP9, and VEGF in human glioma cells . Additionally, this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .

Pharmacokinetics

this compound, similar to Pracinostat, has superior pharmaceutical, metabolic, and pharmacokinetic properties . The oral bioavailability in mice is 34% .

Result of Action

this compound has significant anti-tumor effects. These effects occur in a time- and concentration-dependent manner .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pracinostat-d7 has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used to inhibit protein synthesis in a variety of cell types. Additionally, this compound can be used to study the effects of small molecule inhibitors on gene expression. However, it is important to note that this compound is not a specific inhibitor and may have off-target effects.

Direcciones Futuras

For Pracinostat-d7 research include exploring its potential as an inhibitor of other cellular processes, such as transcription and translation; studying its effects on cancer cells; and investigating its potential as a therapeutic agent for various diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential off-target effects. Finally, this compound could be used as a tool to study the effects of small molecule inhibitors on gene expression.

Métodos De Síntesis

Pracinostat-d7 can be synthesized using a two-step method. First, an aryl aldehyde is reacted with a carboxylic acid in the presence of a base, such as sodium hydroxide, to form a salt. This salt is then reacted with an amine, such as triethylamine, to form the desired product. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide. The product is then purified by column chromatography and recrystallization.

Safety and Hazards

Pracinostat has been tested in clinical trials and has shown to be well-tolerated . The most common nonhematologic adverse events were constipation, nausea, fatigue, decreased appetite, peripheral edema, diarrhea, and dyspnea . Frequent hematologic adverse events were decreased neutrophil count, anemia, decreased platelet count, febrile neutropenia, and thrombocytopenia .

Análisis Bioquímico

Biochemical Properties

Pracinostat-d7, like Pracinostat, selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, inhibiting their activity, which leads to the accumulation of acetylated histones . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It inhibits proliferation and induces apoptosis in human glioma cell lines . It also inhibits migration and invasion in these cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have time- and concentration-dependent effects on human glioma cell lines . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In preclinical animal models, this compound has demonstrated excellent anti-tumor activity with dose-proportional pharmacodynamic effects

Metabolic Pathways

It is known that this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .

Transport and Distribution

It is known that this compound accumulates in tumor cells .

Subcellular Localization

Given its mechanism of action as an HDAC inhibitor, it is likely that it is localized to the nucleus where it can exert its effects on histone acetylation and gene expression .

Propiedades

IUPAC Name |

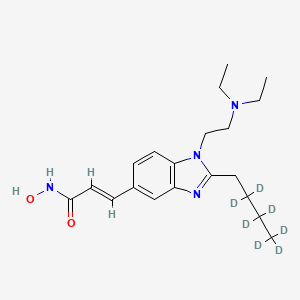

(E)-3-[1-[2-(diethylamino)ethyl]-2-(2,2,3,3,4,4,4-heptadeuteriobutyl)benzimidazol-5-yl]-N-hydroxyprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDKZFFAIZKUCU-YBXIAPOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)